SulfosuccinimidylElaidateSodium
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Overview
Description
SulfosuccinimidylElaidateSodium, also known as 1-(oleoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, sodium salt, is a compound with the molecular formula C22H36NNaO7S and a molecular weight of 482.59 g/mol . It is a white to pale yellow solid that is soluble in water and organic solvents such as methanol and dimethyl sulfoxide . This compound is commonly used as an activating reagent in biochemical and organic synthesis applications.
Preparation Methods
SulfosuccinimidylElaidateSodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylcarbamoyl (N,N-dimethylcarbamoyl sulfonyl chloride) . The reaction conditions need to be optimized based on specific experimental requirements. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
SulfosuccinimidylElaidateSodium undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines and thiols to form amide and thiol bonds, respectively.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and oxidizing or reducing agents. The reactions are often carried out in aqueous or organic solvents at controlled temperatures.
Major Products: The primary products formed are amides and thiol derivatives, depending on the reactants used.
Scientific Research Applications
SulfosuccinimidylElaidateSodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of SulfosuccinimidylElaidateSodium involves the activation of carboxyl groups, allowing them to react with amines or thiols to form stable amide or thiol bonds . This activation is facilitated by the sulfonic acid group, which enhances the reactivity of the compound. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired biochemical modifications.
Comparison with Similar Compounds
SulfosuccinimidylElaidateSodium can be compared with other similar compounds such as:
Sulfosuccinimidyl Oleate Sodium: Similar in structure and function, used as a fatty acid transport inhibitor.
Sulfo-NHS (N-hydroxysulfosuccinimide): Commonly used in bioconjugation for activating carboxyl groups.
Sulfonimidates: Used as alkyl transfer reagents and in the synthesis of sulfur(VI) compounds.
This compound is unique due to its specific structure, which allows for efficient activation of carboxyl groups and its solubility in both water and organic solvents .
Properties
Molecular Formula |
C22H37NNaO7S+ |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |
InChI Key |
FZVVLJSNKVOPRF-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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